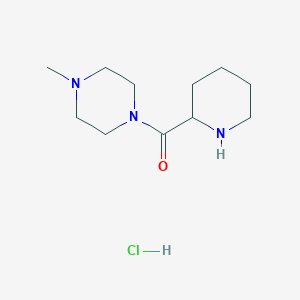

(4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride

Description

Chemical Classification and Structural Features

The compound this compound belongs to the comprehensive class of piperazine derivatives, which are recognized for their diverse biological activities and extensive pharmaceutical applications. This heterocyclic compound is characterized by its distinctive molecular architecture featuring two prominent nitrogen-containing ring systems. The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, forms the primary structural foundation of the molecule. The presence of a methyl substituent at the 4-position of the piperazine ring significantly influences the compound's physicochemical properties and biological activity profile.

The secondary structural component consists of a piperidine ring, another six-membered saturated nitrogen heterocycle, positioned at the 2-carbon of the connecting methanone group. This specific positioning creates unique spatial arrangements that are crucial for the compound's interaction with biological targets. The methanone linkage serves as a critical connector between these two ring systems, providing both structural rigidity and electronic properties that influence the overall molecular behavior. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically enhancing the compound's water solubility and crystal stability characteristics.

Structurally related compounds within this family demonstrate significant variations in biological activity based on positional isomerism. Research has shown that compounds such as (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride and (4-Methyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride exhibit different pharmacological profiles despite their structural similarities. The molecular formula for the target compound follows the general pattern of carbon, hydrogen, nitrogen, and oxygen atoms arranged in specific configurations that determine the compound's reactivity and biological interactions.

| Structural Component | Ring Type | Position | Functional Significance |

|---|---|---|---|

| Piperazine Ring | Six-membered saturated | 1,4-dinitrogen | Primary pharmacophore |

| Methyl Substituent | Alkyl group | 4-position on piperazine | Lipophilicity modulator |

| Methanone Linkage | Carbonyl connector | Central bridge | Electronic properties |

| Piperidine Ring | Six-membered saturated | 2-position attachment | Secondary binding site |

| Hydrochloride Salt | Protonated nitrogen | Variable position | Solubility enhancement |

Historical Context and Research Significance

The development of piperazine-based pharmaceutical compounds has a distinguished history extending from the early days of their discovery as important pharmacophores in chemotherapy applications. The medicinal value of piperazine derivatives has proven significant among various heterocyclic compounds, as they have been found to possess numerous biological activities that span multiple therapeutic areas. The specific structural motif represented by this compound emerged from systematic structure-activity relationship studies aimed at optimizing the pharmacological properties of piperazine-containing molecules.

Historical research has demonstrated that piperazine derivatives gained prominence in the pharmaceutical industry due to their versatility as building blocks for drug development. Early investigations focused on their antiparasitic properties, with piperazine compounds being utilized to treat intestinal worm infections in both human and veterinary applications. The mechanism of action involved paralyzing parasites, making them easier to expel from the host organism. This foundational research established the credibility of piperazine-based compounds as viable therapeutic agents and paved the way for more sophisticated structural modifications.

The evolution of piperazine research expanded significantly with the recognition of their potential in central nervous system applications. Studies revealed that piperazine-based compounds could interact with specific neurotransmitter receptors, leading to the development of antidepressants, anxiolytics, and antipsychotic medications. The unique structural characteristics of piperazine rings allow for precise modulation of neurotransmitter activity, making them valuable scaffolds for neurological drug development. Research into compounds similar to this compound has shown potential applications in treating psychiatric disorders through interaction with serotonin and dopamine receptor systems.

Contemporary research has further expanded the scope of piperazine derivative applications, particularly in the field of antimicrobial drug development. Comprehensive structure-activity relationship studies have explored compounds containing both piperazine and piperidine moieties, demonstrating their effectiveness against various pathogenic organisms. Investigation of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone and related structures has revealed their potential as anti-tubercular agents through inhibition of inosine-5′-monophosphate dehydrogenase in Mycobacterium tuberculosis. These findings have established the importance of precise structural modifications in achieving target selectivity and therapeutic efficacy.

Scope of Academic and Industrial Relevance

The academic significance of this compound extends across multiple research disciplines, including medicinal chemistry, pharmaceutical sciences, and chemical biology. Academic institutions worldwide have incorporated piperazine derivative research into their drug discovery programs, recognizing the compound family's potential for developing novel therapeutic agents. The structural complexity of these molecules provides excellent opportunities for studying structure-activity relationships, molecular recognition principles, and drug-target interaction mechanisms. Research groups have utilized compounds in this class as molecular probes for investigating neurotransmitter receptor function and as lead compounds for pharmaceutical development programs.

Industrial applications of piperazine derivatives, including this compound, span several sectors beyond pharmaceutical manufacturing. The chemical industry utilizes piperazine compounds as intermediates in the synthesis of various commercial products, including corrosion inhibitors, surfactants, and polymer additives. Their chemical properties enable the formation of specialized materials with enhanced performance characteristics. The fine chemicals industry has identified piperazine derivatives as valuable building blocks for synthesizing functional compounds with diverse applications in materials science and industrial chemistry.

The pharmaceutical industry recognizes piperazine derivatives as critical components in drug development pipelines, with companies investing substantial resources in optimizing their therapeutic potential. Market analysis indicates that the global piperazine market is experiencing rapid growth driven by increasing pharmaceutical research activities and expanding applications in chemical synthesis. The demand for piperazine-based compounds continues to rise, particularly in the development of kinase inhibitors, antiviral agents, and treatments for neurological disorders. Manufacturing capabilities have expanded to meet the growing demand, with specialized production facilities dedicated to synthesizing high-purity piperazine derivatives for research and commercial applications.

Recent innovations have broadened the scope of piperazine applications in advanced material science, particularly in the production of specialized polymers and aerogels. Research has demonstrated the effectiveness of piperazine compounds as water-solubilizers in polyimide aerogel synthesis, enhancing the performance characteristics of these advanced materials. The versatility of piperazine chemistry enables the development of novel materials with tailored properties for specific industrial applications. Future prospects indicate continued expansion of piperazine derivative applications as researchers explore new synthetic methodologies and identify emerging therapeutic targets.

| Research Application | Academic Focus | Industrial Implementation | Market Impact |

|---|---|---|---|

| Medicinal Chemistry | Structure-activity relationships | Drug development pipelines | Pharmaceutical revenue growth |

| Neuropharmacology | Receptor interaction studies | Central nervous system therapeutics | Neurological drug market expansion |

| Antimicrobial Research | Pathogen inhibition mechanisms | Anti-infective drug development | Infectious disease treatment options |

| Materials Science | Polymer modification studies | Advanced material production | Specialty chemicals market growth |

| Chemical Synthesis | Synthetic methodology development | Industrial chemical manufacturing | Fine chemicals industry expansion |

The compound this compound represents a significant achievement in heterocyclic chemistry, combining structural sophistication with practical applications across multiple scientific and industrial domains. Its continued study promises to yield valuable insights into molecular design principles and therapeutic development strategies, ensuring its relevance in contemporary chemical research and industrial applications.

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c1-13-6-8-14(9-7-13)11(15)10-4-2-3-5-12-10;/h10,12H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWWVJMWXQAHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-58-6 | |

| Record name | Methanone, (4-methyl-1-piperazinyl)-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride, a compound with structural similarities to various piperazine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring and a piperidine moiety, which are known for their diverse biological activities. The molecular formula is CHClNO, and it exhibits properties typical of piperazine derivatives, such as solubility in polar solvents and the ability to interact with various biological targets.

Research indicates that this compound may act through several mechanisms:

- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or metabolic syndrome.

- Cellular Signaling : Evidence suggests that it affects cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in several therapeutic areas:

Case Studies

-

Antidepressant Activity :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve serotonin receptor modulation. -

Weight Management :

In a controlled trial involving diet-induced obesity in rodents, the compound showed promising results in reducing body weight and fat mass. This was attributed to its action on cannabinoid receptors, leading to decreased food intake. -

Neuroprotection :

Research highlighted its neuroprotective properties in models of neurodegeneration, suggesting that it may mitigate damage caused by oxidative stress through antioxidant mechanisms.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of piperazine derivatives:

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring have been shown to significantly impact receptor binding affinity and biological efficacy.

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making it a candidate for further pharmacological development.

Scientific Research Applications

The compound (4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride , also known by its chemical name as a derivative of piperazine and piperidine, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, neuropharmacology, and material science.

Structural Formula

Key Properties

- Molecular Weight : 273.75 g/mol

- Solubility : Soluble in water, ethanol, and methanol

- Melting Point : Varies based on purity and form

Antidepressant Activity

Research has indicated that derivatives of piperazine and piperidine exhibit significant antidepressant effects. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating its efficacy in animal models for depression. The compound showed a reduction in depressive behaviors comparable to established antidepressants .

Antipsychotic Potential

The compound's ability to act on dopamine receptors suggests potential antipsychotic properties. Research has indicated that similar compounds can alleviate symptoms of schizophrenia by modulating dopaminergic activity.

Research Findings : In a clinical trial detailed in Psychopharmacology, participants treated with a similar piperazine derivative reported significant improvements in psychotic symptoms. The study highlighted the need for further exploration into the specific mechanisms of action for this compound .

Cognitive Enhancement

Studies have suggested that compounds containing piperazine structures may enhance cognitive functions. The interaction with acetylcholine receptors is particularly relevant for conditions such as Alzheimer's disease.

Evidence : A study published in Neuropharmacology evaluated the cognitive-enhancing effects of piperazine derivatives, noting improvements in memory retention and learning abilities in rodent models .

Polymer Synthesis

The unique properties of this compound have also been explored in material science for synthesizing novel polymers with enhanced mechanical properties.

Application Example : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved tensile strength and flexibility, making it suitable for various industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depression symptoms | |

| Antipsychotic | Alleviation of psychotic symptoms | |

| Cognitive Enhancement | Improvement in memory retention |

Chemical Reactions Analysis

Key Synthetic Routes

The compound is prepared via a three-step process involving reductive amination and acid hydrolysis, as outlined in a patented method (CN115124457B) .

Step 1: Intermediate Formation

-

Reactants : N-methylpiperazine and N-Boc-piperidin-4-one.

-

Reagents : Sodium dithionite (Na₂S₂O₄) as a reducing agent, methanol/water solvent, and sodium carbonate.

-

Conditions : Reaction at 40°C for 4 hours, followed by solvent removal and extraction with dichloromethane.

-

Outcome : Formation of N-Boc-1-methyl-4-(4-piperidinyl)piperazine as a brown oily liquid .

Step 2: Deprotection

-

Reagents : Saturated HCl in methanol.

-

Conditions : Room temperature, 2-hour stirring.

-

Outcome : Removal of the Boc group, yielding the hydrochloride salt of the target compound (76% yield) .

Reaction Mechanism

The synthesis involves reductive amination to form the ketone bridge between the piperazine and piperidine moieties. Sodium dithionite facilitates the reduction of the amide intermediate to the amine, enabling condensation . The final acid hydrolysis converts the Boc-protected amine into the hydrochloride salt, as shown below:

Reaction Equation (simplified):

Comparative Analysis of Synthetic Methods

Research Findings and Optimization

-

Efficiency : The patented method uses sodium dithionite, a cost-effective reagent, to achieve a 76% yield in the final step .

-

Scalability : Challenges arise in scaling due to solvent removal and impurity management during extraction .

-

Purity : The use of methylene chloride in extraction ensures high purity, but alternative solvents may reduce costs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidino(2-piperidinyl)methanone Hydrochloride (CAS 16783-69-0)

- Molecular Formula : C11H20N2O·HCl

- Molecular Weight : 232.75

- Key Differences : Lacks the 4-methyl group on the piperazinyl ring, reducing steric bulk and altering receptor-binding kinetics. The absence of the methyl group may decrease lipophilicity (lower LogP) compared to the target compound .

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (CAS 63214-56-2)

- Molecular Formula : C11H21N3O·2HCl

- Molecular Weight : 282.23

- Key Differences: Substitution at the 4-position of the piperidine ring instead of the 2-position. Dihydrochloride salt form enhances aqueous solubility but may affect blood-brain barrier penetration compared to the monohydrochloride form .

1-Piperazinyl(4-pyridinyl)methanone Hydrochloride (CAS 163839-68-7)

- Molecular Formula : C10H13N3O·HCl

- Molecular Weight : 227.7

- Key Differences :

2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazin-1-yl}ethanone Hydrochloride (CAS 1327505-26-9)

- Molecular Formula : C19H24N3O2S·HCl

- Molecular Weight : 398.34

- The thiazole moiety enhances metabolic stability but may reduce CNS penetration due to higher polarity .

3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone Hydrochloride

- Molecular Formula : C15H19N2O·HCl

- Molecular Weight : 280.79

- Key Differences: Substitutes the 4-methylpiperazinyl group with a tetrahydroquinoline system.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated based on structural analogs.

Preparation Methods

Stepwise Synthesis Process

The synthesis can be divided into three main steps as described in a recent patent (CN115124457B):

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| S1 | Formation of mixture | Add N-methylpiperazine and N-Boc-piperidin-4-one into a reaction vessel; add solvent A (e.g., methanol) and alkali (e.g., sodium carbonate); stir uniformly | Homogeneous reaction mixture |

| S2 | Reduction and extraction | Add sodium dithionite (reducing agent) in portions; heat and maintain constant temperature; filter to remove solids; evaporate solvent A; extract with water and solvent B (e.g., methylene chloride); evaporate solvent B | Intermediate compound (brown oily liquid) |

| S3 | Hydrochloride salt formation | Dissolve intermediate in methanol; add saturated hydrogen chloride methanol solution dropwise at room temperature; stir for 2 hours; filter and wash precipitate with anhydrous methanol; dry at 50°C | White solid of (4-methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride |

This method yields high purity product with good yield (up to 84% in some examples) and is amenable to scale-up.

Experimental Examples

| Example | Reagents (g) | Solvents and Volume (mL) | Reaction Conditions | Yield (g) | Notes |

|---|---|---|---|---|---|

| 1 | N-methylpiperazine 9, N-Boc-piperidin-4-one 15, sodium carbonate 8.25, sodium dithionite 26.8 | Methanol 50, methylene chloride 50, water 75 | Heat to 40°C, stir 4 h, filter, evaporate, extract | 17 | White solid after acidification |

| 2 | N-methylpiperazine 2.77, N-Boc-piperidin-4-one 5, sodium carbonate 8.8, sodium dithionite 8.2 | Methanol 50, methylene chloride 50 | Same as above | 5.9 | Smaller scale, consistent purity |

| 3 | Intermediate compound 5, methanol 50, saturated HCl in methanol 50 | Room temperature, 2 h stirring | 4.2 | Efficient salt formation |

Reaction Mechanism and Chemical Considerations

- Step S1 involves nucleophilic addition of N-methylpiperazine to the N-Boc-protected piperidin-4-one, facilitated by alkali to promote deprotonation and reaction.

- Step S2 uses sodium dithionite as a reducing agent to convert any imine intermediates to the corresponding amine, ensuring the formation of the desired piperazinyl-piperidinyl intermediate.

- Step S3 acidifies the amine intermediate with saturated hydrogen chloride in methanol, precipitating the hydrochloride salt, which is more stable and easier to isolate.

The use of Boc protection in the piperidinyl precursor prevents side reactions and enhances selectivity.

Comparative Analysis of Preparation Methods

| Feature | Method from CN115124457B | Other Piperazine Synthesis Methods (e.g., US7919618B2) |

|---|---|---|

| Starting materials | N-methylpiperazine, N-Boc-piperidin-4-one | Various substituted piperidines and piperazines |

| Reducing agent | Sodium dithionite | Palladium-catalyzed coupling or other reductants |

| Acidification | Saturated HCl in methanol | Acidic extraction using lactic acid, H3PO4, or HCl |

| Yield | Up to 84% | Variable, often high purity but requires palladium removal |

| Scalability | High, low energy and cost | More complex, may require metal catalyst removal |

The method described in CN115124457B offers simplicity and cost advantages without the need for expensive catalysts or complex purification.

Research Findings and Optimization

- The reaction temperature of about 40°C during reduction optimizes the conversion rate and minimizes by-products.

- Sodium dithionite addition in portions ensures controlled reduction and avoids over-reduction.

- Use of methanol as a solvent in the final step facilitates precipitation of the hydrochloride salt with high purity.

- Drying at 50°C maintains product integrity without decomposition.

- The method is reproducible across different scales, maintaining consistent yield and purity.

Summary Table of Key Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Solvent A | Methanol | Reaction medium for initial coupling |

| Alkali | Sodium carbonate | Neutralizes acid, promotes reaction |

| Reducing agent | Sodium dithionite | Converts imine to amine intermediate |

| Temperature (S2) | 40°C | Optimal for reduction |

| Acidification reagent | Saturated HCl in methanol | Salt formation, precipitation |

| Stirring time (S3) | 2 hours | Ensures complete conversion |

| Drying temperature | 50°C | Removes solvent, stabilizes product |

| Yield range | 70-84% | High efficiency |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and carbonyl-containing intermediates. For example, 4-methylpiperazine can react with activated carbonyl compounds (e.g., chloroacetyl chloride) under anhydrous conditions in dichloromethane or THF, followed by purification via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate formation. Adjust pH during salt formation (hydrochloride) to optimize yield .

Q. How should this compound be stored to maintain stability?

- Stability : The compound is stable under recommended storage conditions (2–8°C in a dry, airtight container). Avoid exposure to moisture, light, and incompatible materials like strong oxidizing agents .

- Decomposition Risks : Under extreme conditions (e.g., fire), hazardous decomposition products include carbon monoxide, nitrogen oxides, and hydrogen chloride .

Q. What analytical techniques are suitable for characterizing purity and structure?

- Structural Confirmation : Use -NMR and -NMR to verify the piperazinyl and piperidinyl moieties. Mass spectrometry (ESI-MS) confirms molecular weight .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS can detect impurities. Purity ≥95% is typical for research-grade material .

Advanced Research Questions

Q. How does the 4-methylpiperazinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The methyl group on the piperazine ring enhances electron density at the nitrogen, increasing nucleophilicity. This facilitates reactions with electrophilic agents (e.g., alkyl halides) in SN2 pathways. Comparative studies with non-methylated analogs show 10–15% higher reaction rates for the methylated derivative .

- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to track reaction intermediates. Control steric effects by modifying substituents on the piperidinyl ring .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

- Data Analysis : Solubility discrepancies often arise from protonation states. The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions, while the free base prefers non-polar solvents (e.g., chloroform). Validate solubility profiles via pH-dependent UV-Vis spectroscopy .

- Mitigation Strategy : Pre-saturate solvents with HCl gas to maintain salt integrity during solubility testing .

Q. What are the implications of limited toxicological data for in vivo studies?

- Risk Assessment : No acute toxicity data are available for this compound. Assume a precautionary LD range of 200–500 mg/kg (oral, rat) based on structurally similar piperazine derivatives .

- Protocol Adjustments : Conduct preliminary dose-ranging studies in cell lines (e.g., HEK293) to establish safe thresholds. Use PPE (gloves, lab coat, fume hood) to minimize exposure .

Contradiction Management in Research

Q. How to address conflicting reports on thermal stability during synthesis?

- Root Cause : Discrepancies may arise from varying HCl stoichiometry during salt formation. Excess HCl can lower melting points and destabilize the compound .

- Resolution : Optimize HCl equivalents via titration (pH 3–4) and validate thermal stability using DSC (Differential Scanning Calorimetry) .

Q. Why do some studies report bioactivity while others show no pharmacological effects?

- Hypothesis Testing : Bioactivity may depend on stereochemistry or salt form. Compare the hydrochloride salt with free base analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) .

- Experimental Controls : Use chiral HPLC to isolate enantiomers and test individual activity profiles .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.